molecular formula C13H8N2OS B3010238 [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 851399-94-5

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B3010238
CAS No.: 851399-94-5
M. Wt: 240.28
InChI Key: CMNZBWIIQAXJSO-UHFFFAOYSA-N
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Description

[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile: is an organic compound that belongs to the class of heterocyclic compounds. It contains both a benzofuran and a thiazole ring, which are fused together. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the formation of the benzofuran and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde. The thiazole ring can be formed through a reaction involving a thiourea derivative and a halogenated acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in biological studies to understand its mechanism of action and to develop new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Benzofuran derivatives: Compounds containing the benzofuran ring, such as psoralen and 8-methoxypsoralen, are known for their biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), have diverse biological activities.

Uniqueness: What sets [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile apart is the combination of both benzofuran and thiazole rings in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS/c14-6-5-13-15-10(8-17-13)12-7-9-3-1-2-4-11(9)16-12/h1-4,7-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNZBWIIQAXJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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